[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid
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Overview
Description
[1,1’-Biphenyl]-2,3’,4,5’-tetracarboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 2, 3’, 4, and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4,5’-tetracarboxylic acid typically involves the functionalization of biphenyl derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of biphenyl derivatives, including [1,1’-Biphenyl]-2,3’,4,5’-tetracarboxylic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Wurtz–Fittig reaction, which involves the coupling of aryl halides with sodium metal, is another method used for the synthesis of biphenyl compounds .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2,3’,4,5’-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Friedel–Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Anhydrides, esters.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-2,3’,4,5’-tetracarboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, biphenyl derivatives are studied for their potential therapeutic properties. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, biphenyl derivatives are used in the production of polymers, dyes, and pigments. They also serve as intermediates in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,3’,4,5’-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Biphenyl: A simpler compound with no carboxylic acid groups.
[1,1’-Biphenyl]-4-carboxylic acid: Contains only one carboxylic acid group.
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Contains two carboxylic acid groups.
Uniqueness: [1,1’-Biphenyl]-2,3’,4,5’-tetracarboxylic acid is unique due to the presence of four carboxylic acid groups, which provide multiple sites for chemical modification and interaction with biological molecules. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(3,5-dicarboxyphenyl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)7-1-2-11(12(6-7)16(23)24)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMNWRHSNRXQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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